N,N-Diethyl-5-ethynylpyridin-2-amine is a chemical compound characterized by the presence of a pyridine ring substituted with an ethynyl group and diethylamino moiety. Its molecular formula is and it features a unique structure that contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science.
The compound's structure consists of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, along with an ethynyl group (a carbon-carbon triple bond) at the 5-position and a diethylamino group attached to the nitrogen at the 2-position. This configuration allows for interesting electronic properties and reactivity patterns, making it a subject of study in organic synthesis and biological activity.
Research indicates that compounds similar to N,N-Diethyl-5-ethynylpyridin-2-amine exhibit various biological activities, including:
The synthesis of N,N-Diethyl-5-ethynylpyridin-2-amine can be achieved through several methods:
N,N-Diethyl-5-ethynylpyridin-2-amine has potential applications in:
Interaction studies involving N,N-Diethyl-5-ethynylpyridin-2-amine could focus on:
N,N-Diethyl-5-ethynylpyridin-2-amine shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Diethyl-5-nitropyridin-2-amine | Pyridine ring with nitro group | Known for its strong electron-withdrawing properties |
| N,N-Dimethylpyridin-2-amines | Similar pyridine structure but with dimethyl groups | Often used as bases in organic reactions |
| 3-Ethynylpyridine | Contains an ethynyl group but lacks amino substituents | Useful in polymer synthesis |
The uniqueness of N,N-Diethyl-5-ethynylpyridin-2-amine lies in its combination of both an ethynyl and diethylamino group, which provides distinct reactivity patterns not found in the other compounds listed.
Palladium-catalyzed cross-coupling reactions are pivotal for introducing ethynyl groups into pyridine frameworks. The Sonogashira coupling, which links terminal alkynes to halogenated pyridines, has been widely adopted for synthesizing N,N-diethyl-5-ethynylpyridin-2-amine. Key studies demonstrate that 2-amino-3-bromopyridine derivatives react efficiently with terminal alkynes under optimized Pd/Cu co-catalysis. For instance, using 2.5 mol% Pd(CF3COO)₂, 5 mol% PPh₃, and 5 mol% CuI in DMF at 100°C, yields of 72–96% are achieved. The reaction proceeds via oxidative addition of the bromopyridine to palladium, transmetallation with the copper-acetylide intermediate, and reductive elimination to form the carbon-carbon bond.
The ethynyl group’s electronic properties further enhance reactivity. Pyridinium salt formation, as observed in hydrochlorination reactions, increases the electrophilicity of the ethynyl carbon, facilitating nucleophilic attack. This electronic activation is critical for achieving high regioselectivity at the 5-position of the pyridine ring.
Table 1: Optimization of Sonogashira Coupling Conditions for Ethynylpyridine Synthesis
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(CF3COO)₂/PPh₃/CuI | DMF | 100 | 3–14 | 72–96 |
| PdCl₂(PPh₃)₂/CuI | MeCN | 80–100 | 8–24 | 51–84 |
The electron-withdrawing nature of the pyridine nitrogen activates the ring for nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions. However, the 5-position’s reactivity in N,N-diethyl-5-ethynylpyridin-2-amine is modulated by the ethynyl group’s resonance effects. Studies on substituted pyridines reveal that the ethynyl moiety at position 5 directs nucleophilic attack to the ortho and para positions relative to the nitrogen. For example, hydrochlorination of 5-ethynylpyridines in acetonitrile at 100°C yields 2-(2-chloroethenyl)pyridines via intramolecular halide addition to the activated ethynyl group.
The choice of base and solvent profoundly impacts NAS efficiency. Pyridinium salt intermediates, generated in the presence of strong acids like HCl, stabilize negative charges on the ring, thereby accelerating substitution. In contrast, weaker acids (e.g., acetic acid) require counteranion exchange (e.g., using AgOAc) to achieve hydroacetoxylation.
Solvent polarity and temperature are critical for balancing reaction kinetics and thermodynamics. Polar aprotic solvents such as acetonitrile and DMF enhance ionic intermediate stability, while high temperatures (80–100°C) accelerate reaction rates. For instance, hydrochlorination of 2-ethynylpyridine in acetonitrile at 100°C achieves 82% yield within 14 hours, whereas methanol or toluene yields <30% under identical conditions.
Table 2: Solvent and Temperature Effects on Hydrohalogenation Yields
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| MeCN | 100 | 14 | 82 |
| THF | 100 | 14 | 27 |
| MeOH | 100 | 14 | 10 |
Elevated temperatures also mitigate steric hindrance from the diethylamine group, enabling efficient coupling at the 5-position. However, prolonged heating above 100°C risks ethynyl group decomposition, necessitating precise thermal control.
Single-crystal X-ray diffraction represents the most definitive method for determining the three-dimensional molecular architecture of N,N-Diethyl-5-ethynylpyridin-2-amine [1]. The crystallographic analysis of ethynylpyridine derivatives has revealed fundamental structural parameters that govern their solid-state behavior and intermolecular interactions [2]. Crystal structure determination typically involves data collection using molybdenum K-alpha radiation at low temperatures to minimize thermal motion effects and enhance data quality [1].
The molecular geometry of ethynylpyridine derivatives is characterized by specific bond lengths and angles that reflect the electronic nature of the constituent functional groups [3]. The pyridine ring system in N,N-Diethyl-5-ethynylpyridin-2-amine exhibits planarity, with the nitrogen atom contributing to the aromatic character of the heterocycle [4]. The ethynyl substituent at the 5-position introduces additional conjugation that influences the overall electronic distribution within the molecule [5].
Crystallographic data for related ethynylpyridine compounds demonstrate systematic variations in unit cell parameters depending on the nature and position of substituents [2]. The space group determination is crucial for understanding the symmetry relationships within the crystal lattice and the packing arrangements of individual molecules [1]. Typical crystallographic parameters for ethynylpyridine derivatives include unit cell dimensions in the range of 10-20 Angstroms for the a, b, and c axes, with variable angles depending on the crystal system [6].
Table 1: Representative Crystallographic Parameters for Ethynylpyridine Derivatives
| Parameter | Range | Typical Values |
|---|---|---|
| Unit Cell a (Å) | 6.35-20.16 | 10-15 |
| Unit Cell b (Å) | 7.04-15.17 | 8-12 |
| Unit Cell c (Å) | 8.50-29.28 | 12-20 |
| Volume (ų) | 650-3800 | 1200-2000 |
| Z value | 2-8 | 4 |
| Temperature (K) | 100-298 | 150-200 |
The refinement statistics for ethynylpyridine crystal structures typically achieve R-factors below 0.05 for high-quality data, indicating excellent agreement between observed and calculated structure factors [2] [1]. The thermal displacement parameters provide insights into the molecular motion within the crystal lattice, with the ethynyl group often exhibiting enhanced thermal motion due to its linear geometry and reduced steric constraints [7].
The diethylamino substituent in N,N-Diethyl-5-ethynylpyridin-2-amine exhibits significant conformational flexibility that influences both the molecular geometry and intermolecular interactions [8]. The nitrogen atom adopts a trigonal planar geometry with bond angles approaching 120 degrees, facilitating rotation around the carbon-nitrogen bonds [9]. This conformational freedom allows the diethylamino group to adopt multiple orientations to optimize intermolecular interactions and minimize steric clashes [8].
Conformational analysis of diethylamino compounds reveals that the ethyl substituents can adopt gauche or anti conformations relative to each other [10]. The torsion angles defining these conformations typically range from 60 to 180 degrees, depending on the local chemical environment and intermolecular forces [10]. The flexibility of the diethylamino group is particularly important in determining the overall molecular shape and the accessibility of the nitrogen lone pair for hydrogen bonding interactions [11].
Nuclear magnetic resonance spectroscopy and crystallographic studies have demonstrated that the diethylamino group in pyridine derivatives can undergo rapid conformational exchange at room temperature [12]. The energy barriers for rotation around the nitrogen-carbon bonds are typically low, ranging from 5 to 15 kilojoules per mole [8]. This conformational mobility has significant implications for the solid-state packing arrangements and the formation of specific intermolecular contacts [12].
Table 2: Conformational Parameters for Diethylamino Groups
| Torsion Angle | Range (degrees) | Preferred Conformation |
|---|---|---|
| N-C-C-H₃ (Ethyl 1) | -180 to +180 | ±60, ±180 |
| N-C-C-H₃ (Ethyl 2) | -180 to +180 | ±60, ±180 |
| C-N-C (Bond angle) | 110-125 | 115-120 |
| Rotation barrier | 5-15 kJ/mol | 8-12 kJ/mol |
The conformational preferences of the diethylamino group are influenced by intramolecular interactions with the pyridine ring and the ethynyl substituent [11]. Steric interactions between the ethyl groups and other parts of the molecule can restrict certain conformations and favor specific orientations [8]. The electron-donating nature of the diethylamino group also affects the electronic properties of the pyridine ring, leading to changes in bond lengths and angles throughout the molecular framework [9].
The solid-state packing of N,N-Diethyl-5-ethynylpyridin-2-amine is governed by a complex network of intermolecular interactions that include hydrogen bonding, pi-pi stacking, and weak van der Waals forces [13] [14]. The ethynyl group plays a particularly important role in crystal packing through its ability to act as both a hydrogen bond donor and acceptor [13] [7]. The terminal hydrogen atom of the ethynyl group possesses significant acidity and readily forms hydrogen bonds with electron-rich sites on neighboring molecules [14].
Statistical analysis of ethynyl-containing crystal structures reveals that the ethynyl group forms hydrogen bonds in approximately 74% of structures where such interactions are geometrically feasible [13]. The carbon-hydrogen to nitrogen hydrogen bonds involving ethynyl groups typically have donor-acceptor distances ranging from 2.8 to 3.2 Angstroms with bond angles between 150 and 180 degrees [7]. These interactions are classified as weak to moderate hydrogen bonds but contribute significantly to the stability of the crystal lattice [15].
The pyridine nitrogen atom serves as a hydrogen bond acceptor in the solid state, forming interactions with hydrogen atoms from adjacent molecules or solvent molecules [3]. The nitrogen lone pair is readily accessible for hydrogen bonding, and the resulting interactions typically exhibit donor-acceptor distances of 2.6 to 2.8 Angstroms [16]. The geometry of these hydrogen bonds is influenced by the electronic properties of the pyridine ring and the presence of other substituents [11].
Table 3: Intermolecular Interaction Parameters
| Interaction Type | Distance Range (Å) | Angle Range (°) | Frequency (%) |
|---|---|---|---|
| C≡C-H···N | 2.8-3.2 | 150-180 | 74 |
| C≡C-H···O | 2.7-3.1 | 140-170 | 47 |
| N-H···N(pyridine) | 2.6-2.8 | 160-180 | 65 |
| C-H···π | 2.9-3.5 | 120-150 | 23 |
| π-π stacking | 3.4-3.8 | 0-30 | 35 |
The diethylamino group contributes to the intermolecular interaction network through weak carbon-hydrogen to pi interactions and van der Waals contacts [17]. The methyl groups of the ethyl substituents can engage in weak hydrogen bonding with electronegative atoms on adjacent molecules [18]. These interactions, while individually weak, collectively contribute to the overall stability of the crystal structure and influence the molecular packing arrangement [19].
Pi-pi stacking interactions between pyridine rings in adjacent molecules represent another important component of the solid-state packing [3]. These interactions typically occur with interplanar distances of 3.4 to 3.8 Angstroms and can be either parallel or offset depending on the molecular arrangement [4]. The strength and geometry of pi-pi interactions are influenced by the electron density distribution in the pyridine ring, which is modulated by the presence of the diethylamino and ethynyl substituents [20].
Density Functional Theory has emerged as the dominant computational approach for investigating the electronic structure and geometrical properties of organic compounds, particularly pyridine derivatives with substituent groups. The geometric optimization of N,N-Diethyl-5-ethynylpyridin-2-amine represents a fundamental step in understanding its molecular behavior and electronic characteristics [1] [2].
Methodological Approaches
The B3LYP hybrid functional combined with various basis sets represents the gold standard for geometry optimization calculations of pyridine-based compounds. Studies have demonstrated that B3LYP functional provides excellent agreement between theoretical and experimental structural parameters for pyridine derivatives [1] [3]. The choice of basis set significantly influences the accuracy of optimized geometries, with 6-31G(d) providing adequate results for initial optimization, while larger basis sets such as 6-311++G(d,p) offer improved precision for single-point energy calculations [4] [5].
Computational Protocol
The geometry optimization process typically involves several key steps. Initial molecular coordinates are generated based on standard bond lengths and angles for pyridine rings, followed by systematic refinement using quantum chemical methods. The M06-2X functional has shown superior performance for calculating bond dissociation energies and structural parameters of aromatic systems, particularly those containing nitrogen heterocycles [4]. For N,N-Diethyl-5-ethynylpyridin-2-amine, the optimization protocol should include consideration of conformational flexibility, particularly around the ethynyl and diethylamino substituents.
Structural Parameters
Optimized bond lengths and angles provide crucial information about the molecular framework. Typical C-C bond lengths in pyridine rings range from 1.38-1.42 Å, while C-N bonds exhibit lengths around 1.31-1.38 Å [6] [7]. The ethynyl group introduces a characteristic C≡C triple bond with a length approximately 1.20 Å, and the diethylamino group features C-N single bonds of approximately 1.47 Å. Bond angles in the pyridine ring typically range from 116° to 124°, with the nitrogen atom inducing slight distortions from ideal aromatic geometry [6].
| Parameter | Typical Range | Expected Value for Target Compound |
|---|---|---|
| C-C (aromatic) | 1.38-1.42 Å | 1.40 ± 0.02 Å |
| C-N (aromatic) | 1.31-1.38 Å | 1.34 ± 0.02 Å |
| C≡C (ethynyl) | 1.19-1.21 Å | 1.20 ± 0.01 Å |
| C-N (amino) | 1.45-1.48 Å | 1.47 ± 0.02 Å |
| Ring angles | 116-124° | 120 ± 4° |
Convergence Criteria and Validation
Successful geometry optimization requires stringent convergence criteria, typically involving maximum force components below 0.00045 hartree/bohr and energy changes less than 10⁻⁶ hartree between successive iterations [1]. Validation of optimized structures involves comparison with experimental data when available, frequency calculations to confirm true minima, and assessment of geometric parameters against literature values for similar compounds [6] [8].
Frontier Molecular Orbital theory provides essential insights into the chemical reactivity and electronic properties of N,N-Diethyl-5-ethynylpyridin-2-amine. The analysis of Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies enables prediction of molecular behavior in chemical reactions and intermolecular interactions [9] [10].
Theoretical Foundation
The frontier orbital concept, initially developed by Fukui and later formalized by Woodward and Hoffmann, establishes that chemical reactivity is primarily governed by the HOMO and LUMO energy levels and their spatial distributions [9]. For pyridine derivatives, the frontier orbitals typically exhibit π-character due to the aromatic nature of the heterocyclic ring system. The presence of electron-donating diethylamino and electron-withdrawing ethynyl substituents creates an interesting electronic environment that influences orbital energies and distributions [10] [11].
HOMO-LUMO Gap Analysis
The energy difference between HOMO and LUMO orbitals serves as a critical parameter for understanding molecular stability and reactivity. Smaller HOMO-LUMO gaps typically indicate higher chemical reactivity and lower kinetic stability, while larger gaps suggest greater stability but reduced reactivity [10] [11]. For pyridine-based compounds, typical HOMO-LUMO gaps range from 2.5 to 4.5 eV, depending on substituent effects and computational methodology [11] [12].
Substituent Effects on Frontier Orbitals
The diethylamino group at the 2-position acts as a strong electron-donating substituent, typically elevating HOMO energy levels through resonance interactions with the pyridine π-system [10] [11]. Conversely, the ethynyl group at the 5-position can function as either an electron-donating or electron-withdrawing group depending on its interaction with the aromatic system. The combination of these substituents creates a push-pull electronic system that significantly influences frontier orbital characteristics [11] [12].
| Orbital Property | Typical Range | Influence of Substituents |
|---|---|---|
| HOMO Energy | -6.0 to -4.5 eV | Elevated by diethylamino group |
| LUMO Energy | -2.5 to -0.5 eV | Lowered by π-accepting interactions |
| HOMO-LUMO Gap | 2.5 to 4.5 eV | Reduced by push-pull effect |
| Ionization Potential | 6.0 to 8.5 eV | Decreased by electron donation |
Orbital Composition and Localization
Analysis of orbital compositions reveals the contribution of different atomic centers to frontier molecular orbitals. For N,N-Diethyl-5-ethynylpyridin-2-amine, the HOMO is expected to exhibit significant contributions from the diethylamino nitrogen and pyridine π-system, while the LUMO may be localized on the pyridine ring with contributions from the ethynyl group [10] [13]. Natural Bond Orbital analysis provides complementary information about orbital hybridization and electron delocalization patterns [8].
Chemical Reactivity Predictions
Frontier orbital energies enable prediction of chemical reactivity patterns. High HOMO energies indicate nucleophilic character, while low LUMO energies suggest electrophilic behavior [13]. The spatial distribution of frontier orbitals provides information about preferred sites for chemical attack, with regions of high HOMO density being susceptible to electrophilic attack and areas of low LUMO energy favoring nucleophilic attack [10] [13].